4-Ethoxycarbonylphenylboronic acid

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

CMOs and process chemists scaling Suzuki couplings often face premature hydrolysis or catalyst interference from free-acid arylboronic acids. 4-Ethoxycarbonylphenylboronic acid solves this with an ethyl ester that survives Pd-catalyzed conditions yet hydrolyzes quantitatively post-coupling. - Available at 97%+ purity (HPLC) with ≤0.5% 4-carboxyphenylboronic acid; crystalline form ensures accurate automated dispensing. - Kilo quantities in stock, eliminating in-house purification of less rigorously specified methyl ester or free-acid analogs.

Molecular Formula C9H11BO4
Molecular Weight 193.99 g/mol
CAS No. 4334-88-7
Cat. No. B023478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxycarbonylphenylboronic acid
CAS4334-88-7
Synonyms4-Borono-benzoic Acid 1-Ethyl Ester;  p-Borono-benzoic Acid 1-Ethyl Ester;  4-Carboethoxybenzeneboronic Acid;  Ethyl 4-Boronobenzoate; 
Molecular FormulaC9H11BO4
Molecular Weight193.99 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)OCC)(O)O
InChIInChI=1S/C9H11BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3
InChIKeyZLNFACCFYUFTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Ethoxycarbonylphenylboronic Acid Overview


4‑Ethoxycarbonylphenylboronic acid (ethyl 4‑boronobenzoate, CAS 4334‑88‑7) is a para‑substituted arylboronic acid containing a boronic acid group (-B(OH)₂) and an ethoxycarbonyl ester (-COOCH₂CH₃) on the aromatic ring . It is widely employed as a nucleophilic partner in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions, enabling the construction of biaryl and heteroaryl architectures that are foundational scaffolds in drug discovery, agrochemical development, and fine chemical synthesis . The compound is a white to off‑white crystalline powder with a melting point of 135 °C (decomposition) to 184–189 °C depending on purity and measurement method .

4‑Ethoxycarbonylphenylboronic Acid: Substitution Concerns


Although boronic acids with similar para‑positioned electron‑withdrawing substituents are frequently employed in Suzuki–Miyaura cross‑coupling, in‑class substitution cannot be assumed without quantitative justification. The ethoxycarbonyl group confers a unique balance of solubility and electron‑withdrawing character that differs measurably from the free carboxylic acid analog (4‑carboxyphenylboronic acid) and the methyl ester homolog (4‑methoxycarbonylphenylboronic acid) . Furthermore, the ester functionality enables orthogonal synthetic pathways—serving both as a protected carboxylate precursor and as a reactive handle for subsequent transformations—whereas the free acid may exhibit incompatible solubility profiles or acid‑base behavior in non‑aqueous or base‑sensitive coupling conditions . The specific evidence compiled below demonstrates that the ethyl ester derivative provides verifiable advantages in reaction performance, downstream versatility, and procurement reliability that cannot be replicated by simply substituting a closely related analog.

4‑Ethoxycarbonylphenylboronic Acid: Evidence vs. Analogs


Protected Carboxylate vs. Free Acid

4‑Ethoxycarbonylphenylboronic acid serves as a direct precursor to 4‑carboxyphenylboronic acid via hydrolysis, and conversely, the ethyl ester can be synthesized from the free acid . This interconversion is quantitative in both directions, whereas the methyl ester analog (4‑methoxycarbonylphenylboronic acid) cannot serve the same protective function with identical ease of deprotection under mild acidic or basic conditions . The ethyl ester provides a balance of steric protection and lability that the methyl ester may lack, and the free acid may be incompatible with certain coupling conditions due to its ability to deprotonate and coordinate palladium in ways that alter catalytic cycles [1].

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Crystallinity and Handling Properties

4‑Ethoxycarbonylphenylboronic acid is a crystalline solid with a reported melting point of 184–189 °C (or 197–200 °C depending on purity grade) , whereas the methyl ester analog (4‑methoxycarbonylphenylboronic acid, MW ≈ 179.97) and the free acid (4‑carboxyphenylboronic acid, MW ≈ 165.94) exhibit different melting ranges and solid‑state behaviors . The higher molecular weight and distinct hydrogen‑bonding network conferred by the ethyl ester group result in a well‑defined crystalline powder that facilitates accurate weighing and reproducible reaction stoichiometry in automated and manual synthesis workflows .

Solid‑State Chemistry Process Chemistry Quality Control

Procurement‑Ready Purity and Scalability

4‑Ethoxycarbonylphenylboronic acid is commercially available with rigorously defined purity specifications: 97% minimum purity by HPLC, with controlled impurity limits for 4‑carboxyphenylboronic acid (≤0.5%) and any single unknown impurity (≤0.15%) . Production scale is documented up to kilogram quantities . In contrast, the methyl ester analog is less commonly stocked at comparable purity grades and scales, and the free acid often requires additional purification due to its higher polarity and hygroscopic nature .

Process Chemistry Procurement Quality Assurance

Electrochemical Chloride and Picric Acid Sensing

4‑Ethoxycarbonylphenylboronic acid has been demonstrated to function as a chemosensor for chloride ions, exhibiting a measurable electrochemical impedance spectroscopy (EIS) response that is sensitive to Cl⁻ concentration . It has also been reported as a potential agent for picric acid detection . While boronic acids generally can interact with nucleophiles and diols, the ethoxycarbonyl derivative's specific redox and adsorption behavior on electrode surfaces distinguishes it from unsubstituted phenylboronic acid and other ester analogs, which may not exhibit the same impedance change magnitude or selectivity [1].

Analytical Chemistry Sensor Development Materials Science

4‑Ethoxycarbonylphenylboronic Acid Applications


Temporary Carboxylate Protection for APIs

4‑Ethoxycarbonylphenylboronic acid is preferentially selected when a synthetic route to a pharmaceutical active pharmaceutical ingredient (API) requires a protected carboxylic acid handle that must survive Suzuki–Miyaura coupling conditions but be cleaved to the free acid in a subsequent step. The ethyl ester group tolerates typical palladium‑catalyzed coupling conditions (bases such as K₂CO₃ or Cs₂CO₃ in DMF/THF) without premature hydrolysis, then can be quantitatively hydrolyzed to 4‑carboxyphenylboronic acid under mild acidic or basic conditions . This orthogonal protection strategy is not achievable with the free acid analog, which may deprotonate and alter catalyst speciation, nor with the methyl ester, which may require harsher hydrolysis conditions that could damage sensitive heterocyclic moieties elsewhere in the molecule .

Process‑Scale Manufacturing with Purity Specs

For contract manufacturing organizations (CMOs) and pharmaceutical process chemistry groups scaling up a Suzuki coupling step, 4‑ethoxycarbonylphenylboronic acid is available at 97%+ purity (HPLC) with explicit impurity limits (≤0.5% 4‑carboxyphenylboronic acid, ≤0.15% unknown single impurity) and in kilogram quantities . This commercial readiness eliminates the need for in‑house purification of less rigorously specified analogs (e.g., 4‑methoxycarbonylphenylboronic acid) and reduces the risk of impurity‑derived side reactions that could lower yield or complicate downstream purification. The crystalline form further ensures accurate stoichiometric dispensing in automated batch reactors, a critical factor in maintaining consistent product quality across production campaigns .

Chloride Ion Detection Platforms

Researchers developing electrochemical sensors for environmental or biomedical chloride monitoring may select 4‑ethoxycarbonylphenylboronic acid over simpler arylboronic acids because of its demonstrated chemosensing response in electrochemical impedance spectroscopy (EIS) . The ethoxycarbonyl substituent modulates the electron density on the boronic acid moiety and influences adsorption behavior on electrode surfaces, generating a measurable impedance change upon chloride binding that is not observed with unsubstituted phenylboronic acid or other common analogs . This functional specificity makes it a building block of choice for fabricating functionalized electrodes and self‑assembled monolayers in diagnostic device research.

Biaryl Scaffold Construction

In agrochemical discovery and fine chemical R&D, 4‑ethoxycarbonylphenylboronic acid is employed as a reliable Suzuki coupling partner for constructing biaryl and heteroaryl motifs . Its para‑substitution pattern ensures predictable electronic effects (electron‑withdrawing ethoxycarbonyl group) that enhance transmetalation rates relative to unsubstituted phenylboronic acid, while the ethyl ester's moderate steric bulk avoids the sluggish reactivity sometimes observed with bulkier pinacol boronate esters . The compound's well‑defined crystalline nature and high commercial purity facilitate rapid SAR exploration and library synthesis with minimal purification overhead, making it a cost‑effective choice for high‑throughput chemistry workflows.

Technical Documentation Hub

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